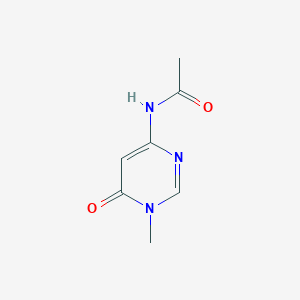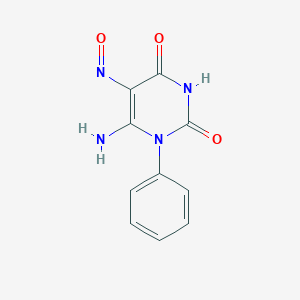
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
6-Amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione, also known as 6-ANPPD, is an organic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine nucleus and is used as a synthetic intermediate in the preparation of various compounds. 6-ANPPD has been used in the synthesis of a variety of organic compounds, such as aminopyrimidines, pyrazoles, and nitrosoalkylidene compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyridazines. Furthermore, 6-ANPPD is used as a building block for the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.
详细合成方法
Design of the Synthesis Pathway
The synthesis of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step reaction pathway involving the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.
Starting Materials
Benzaldehyde, Urea, Ethyl acetoacetate, Nitric acid, Ammonia solution, Sodium hydroxide, Hydrochloric acid, Acetic anhydride
Reaction
Benzaldehyde, Urea, Ethyl acetoacetate, Reflux in ethanol, 4-phenyl-3,4-dihydropyrimidine-2(1H)-one.
4-phenyl-3,4-dihydropyrimidine-2(1H)-one, Nitric acid, Acidic conditions, 5-nitro-4-phenylpyrimidine-2(1H)-one.
5-nitro-4-phenylpyrimidine-2(1H)-one, Ammonia solution, Basic conditions, 5-amino-4-phenylpyrimidine-2(1H)-one.
5-amino-4-phenylpyrimidine-2(1H)-one, Sodium nitrite, Acidic conditions, 6-amino-5-nitroso-4-phenylpyrimidine-2(1H)-one.
6-amino-5-nitroso-4-phenylpyrimidine-2(1H)-one, Sodium hydroxide, Basic conditions, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione.
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione, Acetic anhydride, Acidic conditions, 6-acetamido-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione.
作用机制
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is an organic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine nucleus and is used as a synthetic intermediate in the preparation of various compounds. 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in the synthesis of a variety of organic compounds, such as aminopyrimidines, pyrazoles, and nitrosoalkylidene compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyridazines. Furthermore, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.
生化和生理效应
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in a variety of studies to investigate the biochemical and physiological effects of its derivatives. For example, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in studies to investigate the effects of its derivatives on the growth of cancer cells. In addition, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in studies to investigate the effects of its derivatives on the activity of enzymes involved in the metabolism of drugs and other compounds. Furthermore, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in studies to investigate the effects of its derivatives on the activity of neurotransmitters in the brain.
实验室实验的优点和局限性
The use of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is readily available from chemical suppliers. Second, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is a highly reactive compound and can be used to synthesize a variety of organic compounds. Third, it is a relatively stable compound and is not easily decomposed by heat or light.
However, there are also some limitations to the use of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione in laboratory experiments. First, it is a toxic compound and should be handled with care. Second, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is a volatile compound and should be stored in a cool, dry place. Third, it is a highly reactive compound and should not be exposed to strong bases or acids.
未来方向
There are numerous potential future directions for research involving 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione. These include further investigations into the biochemical and physiological effects of its derivatives and the development of new synthetic methods for the synthesis of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione and its derivatives. In addition, further research is needed to investigate the potential applications of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione in the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.
科研应用
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been widely used in scientific research, particularly in the field of organic chemistry. It is used as a synthetic intermediate in the preparation of various organic compounds, such as aminopyrimidines, pyrazoles, and nitrosoalkylidene compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyridazines. Furthermore, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.
性质
IUPAC Name |
6-amino-5-nitroso-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c11-8-7(13-17)9(15)12-10(16)14(8)6-4-2-1-3-5-6/h1-5H,11H2,(H,12,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMYBOXVWGXKHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

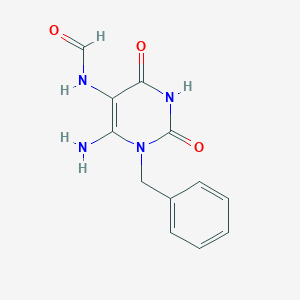
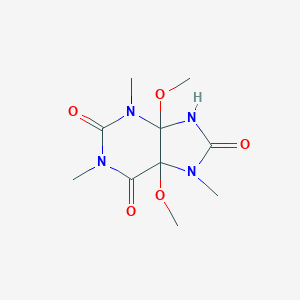
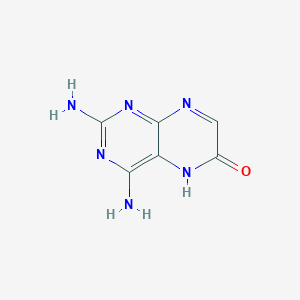
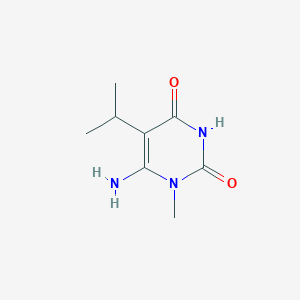
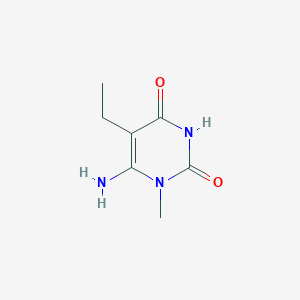
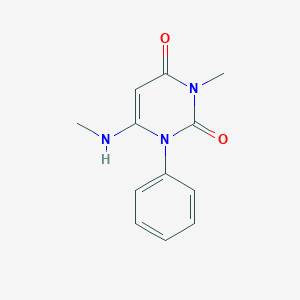
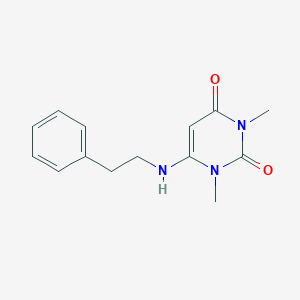
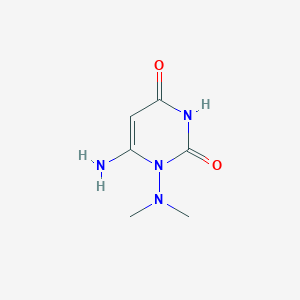
![N-[1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetamide](/img/structure/B372060.png)
![6-[(2-hydroxyethyl)amino]-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one](/img/structure/B372062.png)
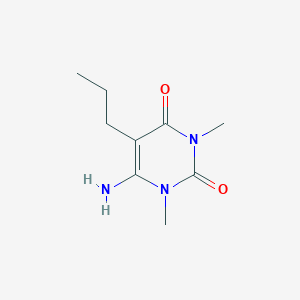
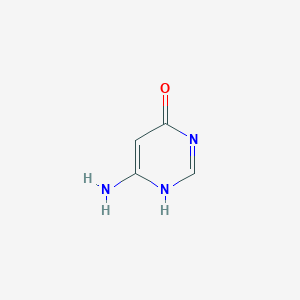
![N-[2-(dimethylamino)-6-methoxypyrimidin-4-yl]acetamide](/img/structure/B372068.png)
